3-[4-(Difluoromethoxy)phenyl]-5-(2-phenylethylsulfanyl)-[1,2,4]triazolo[4,3-a]pyrazine
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Overview
Description
OSM-S-571 is a compound belonging to the aminothienopyrimidine series, which has shown significant potential in various scientific research applications. This compound is part of the Open Source Malaria project, which aims to develop new treatments for malaria through collaborative and open-source research efforts.
Preparation Methods
The synthesis of OSM-S-571 involves several key steps. The preparation begins with the construction of the thienopyrimidine scaffold. This is achieved through a lithiation/halogenation reaction, which introduces the desired functionality while maintaining workable yields of approximately 50% . An amine is then introduced at the 4-position using ammonium hydroxide solution in a sealed tube at 120°C .
Chemical Reactions Analysis
OSM-S-571 undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include potassium permanganate and hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens and nucleophiles.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of OSM-S-571 may yield sulfoxides or sulfones, while reduction may yield amines or alcohols.
Scientific Research Applications
OSM-S-571 has a wide range of scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Medicine: It is being investigated for its potential use in the treatment of malaria and other parasitic diseases.
Industry: It is used in the development of new pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of OSM-S-571 involves the inhibition of Plasmodium falciparum asparaginyl-tRNA synthetase (PfAsnRS) . This enzyme is essential for protein synthesis in the parasite, and its inhibition leads to the activation of the amino acid starvation response, ultimately resulting in the death of the parasite . The compound forms a covalent adduct with the enzyme, blocking its activity and preventing the parasite from synthesizing proteins .
Comparison with Similar Compounds
OSM-S-571 is structurally similar to other aminothienopyrimidine compounds, such as OSM-S-106 and TCMDC-135294 . it is unique in its ability to inhibit PfAsnRS through a reaction hijacking mechanism, which is not observed in other similar compounds . This makes OSM-S-571 a promising candidate for the development of new antimalarial drugs.
Similar compounds include:
Properties
Molecular Formula |
C20H16F2N4OS |
---|---|
Molecular Weight |
398.4 g/mol |
IUPAC Name |
3-[4-(difluoromethoxy)phenyl]-5-(2-phenylethylsulfanyl)-[1,2,4]triazolo[4,3-a]pyrazine |
InChI |
InChI=1S/C20H16F2N4OS/c21-20(22)27-16-8-6-15(7-9-16)19-25-24-17-12-23-13-18(26(17)19)28-11-10-14-4-2-1-3-5-14/h1-9,12-13,20H,10-11H2 |
InChI Key |
GFJJCWGNCVLFNL-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CCSC2=CN=CC3=NN=C(N23)C4=CC=C(C=C4)OC(F)F |
Origin of Product |
United States |
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